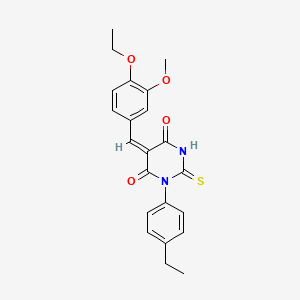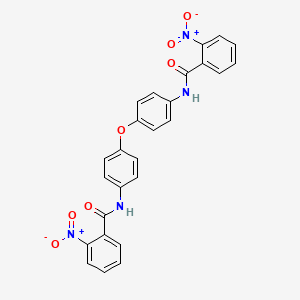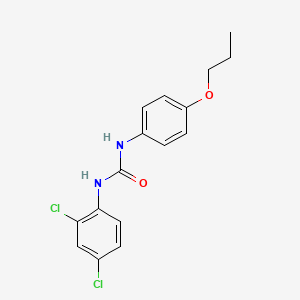
N-(2,4-dichlorophenyl)-N'-(4-propoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-(4-propoxyphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted ureas and is known for its effectiveness in controlling a wide range of weeds. Diuron is a white crystalline solid that is sparingly soluble in water and has a melting point of 158-160°C.
Mécanisme D'action
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the uptake of carbon dioxide, which is necessary for photosynthesis, and reduces the production of chlorophyll, which is essential for plant growth. Diuron also affects the activity of certain enzymes involved in the synthesis of amino acids and other important molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide in agriculture, and its effectiveness in controlling weeds has been well established. In laboratory experiments, diuron can be used to study the effects of herbicides on plant physiology and biochemistry. However, there are some limitations to the use of diuron in lab experiments. For example, diuron can be toxic to some plant species, and its effects on non-target organisms, such as insects and soil microorganisms, need to be carefully considered.
Orientations Futures
There are several areas of future research that could be explored with regards to diuron. One area of interest is the development of new herbicides that are more effective and have fewer environmental impacts than diuron. Another area of research is the investigation of the potential use of diuron in the treatment of cancer and other diseases. Finally, there is a need for further research into the ecological impacts of diuron, particularly with regards to its effects on non-target organisms and the long-term sustainability of its use in agriculture.
Conclusion:
In conclusion, diuron is a widely used herbicide with a well-established mechanism of action and a range of biochemical and physiological effects on plants. While it has proven to be an effective tool in controlling weeds in agriculture, there are some limitations to its use in laboratory experiments, and its potential impacts on non-target organisms need to be carefully considered. Further research is needed to explore the potential use of diuron in the treatment of cancer and other diseases, as well as to develop new herbicides that are more effective and have fewer environmental impacts.
Méthodes De Synthèse
Diuron can be synthesized by the reaction of 2,4-dichlorophenylisocyanate with 4-propoxyaniline in the presence of a base. The reaction takes place at a temperature of 100-110°C and yields diuron as a white crystalline solid. The purity of the synthesized diuron can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Diuron has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in non-agricultural settings, such as in forestry and on roadsides. In addition to its use as a herbicide, diuron has been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-2-9-22-13-6-4-12(5-7-13)19-16(21)20-15-8-3-11(17)10-14(15)18/h3-8,10H,2,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMRWUWLNMRJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

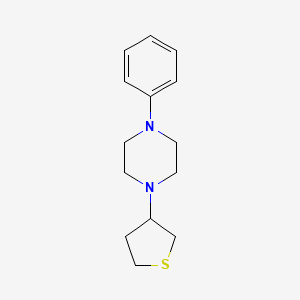

![methyl 1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5197193.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197198.png)
![N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)acetamide trifluoroacetate](/img/structure/B5197203.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5197212.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-fluoro-1H-indole-2-carboxamide](/img/structure/B5197220.png)
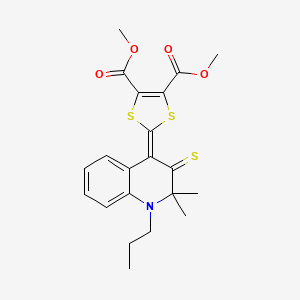
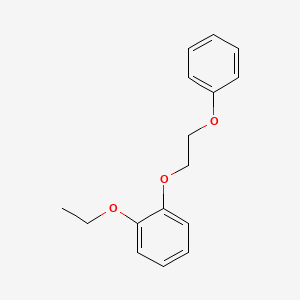
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
